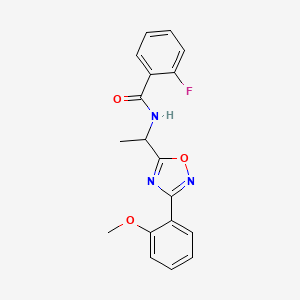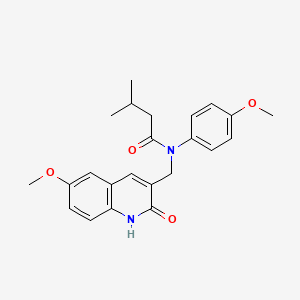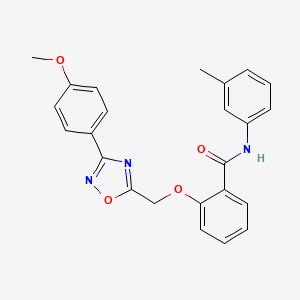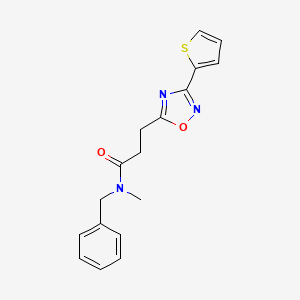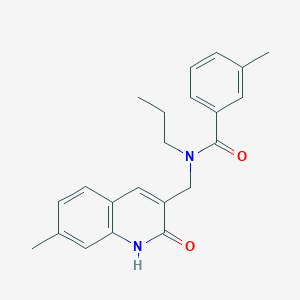
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as GM-604, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been shown to have a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is not fully understood. However, studies have shown that it can modulate a variety of cellular pathways and signaling molecules. For example, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has a variety of biochemical and physiological effects. In animal models, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to improve cognitive function, reduce inflammation, and inhibit cancer cell growth. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can modulate the expression of various genes and proteins involved in cellular signaling pathways.
実験室実験の利点と制限
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its relatively low toxicity. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has a high therapeutic index, meaning that it can be used at higher doses without causing significant side effects. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research is to further elucidate its mechanism of action and identify specific cellular pathways that are modulated by this compound. Another area of research is to explore its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Finally, researchers can investigate the development of more effective delivery methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide to improve its bioavailability and solubility.
Conclusion
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, its potential in the treatment of neurodegenerative disorders, cancer, and inflammatory diseases makes it a promising area of research.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves a multi-step reaction process that begins with the condensation of 2-hydroxy-7-methylquinoline and 3-methylbenzoyl chloride to form 3-methyl-N-(2-quinolinylmethyl)benzamide. This intermediate is then reacted with propylamine to yield the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. The overall yield of this synthesis is approximately 40%.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the major areas of research has been in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has neuroprotective effects and can improve cognitive function in animal models of these diseases.
Another area of research has been in the treatment of cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-10-24(22(26)18-7-5-6-15(2)11-18)14-19-13-17-9-8-16(3)12-20(17)23-21(19)25/h5-9,11-13H,4,10,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPPWTGISHTPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


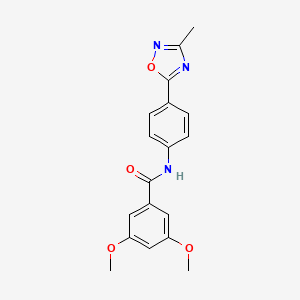
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)
![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)


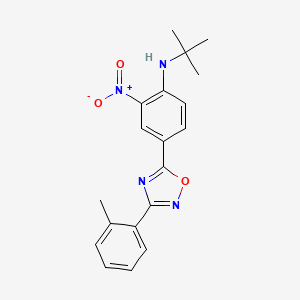
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)
